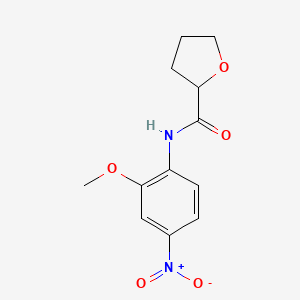

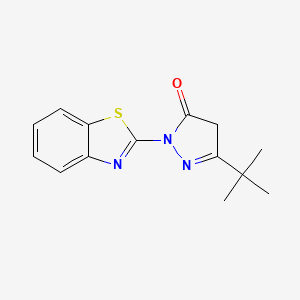

![molecular formula C21H16N2O3 B2708996 N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 338417-60-0](/img/structure/B2708996.png)

N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide” is a chemical compound with the molecular formula C21H16N2O3 . It is a complex organic compound that belongs to the class of chromenopyridines .

Synthesis Analysis

The synthesis of similar compounds has been achieved through a multicomponent reaction (MCR) involving salicylaldehydes, malononitrile dimer, and 4-hydroxypyridine-2(1H)-ones . This complex “domino” transformation includes Knoevenagel condensation of salicylaldehyde with malononitrile dimer, Michael addition of 4-hydroxypyridine-2(1H)-one, double Pinner-type reaction cyclization, and isomerization with following protonation .Molecular Structure Analysis

The molecular structure of this compound is characterized by a chromeno[2,3-b]pyridine scaffold, which is a rigid heterocyclic system . This structure determines the orientation type of different functional substituents for target recognition .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include Knoevenagel condensation, Michael addition, double Pinner-type reaction cyclization, and isomerization . These reactions are part of a one-pot multicomponent process .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A study conducted by Ghada E. Abd El Ghani, M. A. Elmorsy, and Mona E. Ibrahim (2022) focused on the synthesis of chromeno[4,3-b]pyridine derivatives, including structures similar to N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide, for potential anticancer applications. These compounds underwent molecular docking and binding energy analysis to assess their anticancer activities, particularly against breast cancer cell lines (MCF-7). The study found that certain derivatives exhibited high activity, highlighting the potential of these compounds in cancer treatment strategies. The structures of these compounds were confirmed using various spectroscopic methods, demonstrating the role of the oxolone moiety in their interaction and efficacy against cancer cells (Ghada E. Abd El Ghani, M. A. Elmorsy, & Mona E. Ibrahim, 2022).

Material Science Applications

M. Nechifor (2009) reported on the synthesis and properties of novel poly(coumarin-amide)s, using a compound structurally related to this compound. These aromatic polyamides, incorporating photosensitive coumarin groups, were studied for their potential in material science. The research examined their thermal properties, solubility, and molecular weight, indicating their suitability for applications requiring materials with specific thermal and solubility characteristics. The findings suggest these compounds could be useful in developing new materials with desirable photosensitive and thermal properties (M. Nechifor, 2009).

Eigenschaften

IUPAC Name |

N-benzyl-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3/c1-13-16(20(25)22-12-14-7-3-2-4-8-14)11-17-19(24)15-9-5-6-10-18(15)26-21(17)23-13/h2-11H,12H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVICSUUWKWTQHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-4-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2708913.png)

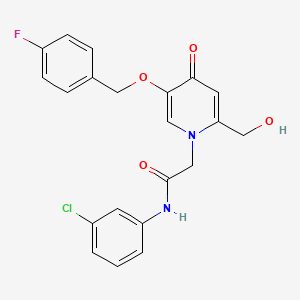

![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2708915.png)

![3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2708917.png)

![2-aminospiro[3.3]heptane-2-carbonitrile hydrochloride](/img/structure/B2708918.png)

methylboronic acid](/img/structure/B2708922.png)

![7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2708926.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2708930.png)

![Ethyl 5-amino-2-bromo-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate](/img/structure/B2708932.png)